Triclobisonium chloride

Beschreibung

Eigenschaften

CAS-Nummer |

79-90-3 |

|---|---|

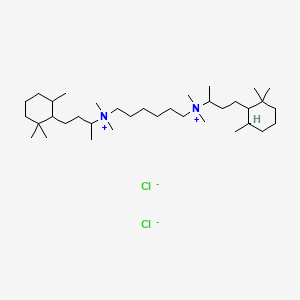

Molekularformel |

C36H74Cl2N2 |

Molekulargewicht |

605.9 g/mol |

IUPAC-Name |

6-[dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azaniumyl]hexyl-dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azanium;dichloride |

InChI |

InChI=1S/C36H74N2.2ClH/c1-29-19-17-25-35(5,6)33(29)23-21-31(3)37(9,10)27-15-13-14-16-28-38(11,12)32(4)22-24-34-30(2)20-18-26-36(34,7)8;;/h29-34H,13-28H2,1-12H3;2*1H/q+2;;/p-2 |

InChI-Schlüssel |

JMTNOKRGERWNME-UHFFFAOYSA-L |

SMILES |

CC1CCCC(C1CCC(C)[N+](C)(C)CCCCCC[N+](C)(C)C(C)CCC2C(CCCC2(C)C)C)(C)C.[Cl-].[Cl-] |

Kanonische SMILES |

CC1CCCC(C1CCC(C)[N+](C)(C)CCCCCC[N+](C)(C)C(C)CCC2C(CCCC2(C)C)C)(C)C.[Cl-].[Cl-] |

Andere CAS-Nummern |

79-90-3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von Triclobisoniumchlorid beinhaltet die Quaternisierung von tertiären Aminen mit Alkylhalogeniden. Die Reaktion findet typischerweise unter milden Bedingungen statt, oft in Gegenwart eines Lösungsmittels wie Ethanol oder Aceton. Industrielle Produktionsverfahren können die Verwendung von großtechnischen Reaktoren und kontinuierlichen Durchflussverfahren beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Triclobisoniumchlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Produkte zu bilden.

Reduktion: Reduktionsreaktionen können die Struktur der Verbindung verändern, was zur Bildung von sekundären Aminen führt.

Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogenide und andere Nukleophile. .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Triclobisonium chloride (C36H74Cl2N2) is characterized by its quaternary ammonium structure, which contributes to its solubility and antimicrobial efficacy. Its molecular structure allows it to interact effectively with biological membranes, making it suitable for various applications in medicine and research .

Antimicrobial Applications

One of the primary applications of triclobisonium chloride is its use as an antimicrobial agent. It has been studied for its effectiveness against a range of pathogens, particularly in clinical settings.

- Mechanism of Action : Triclobisonium chloride disrupts microbial cell membranes, leading to cell lysis. This mechanism is common among quaternary ammonium compounds, which are known for their broad-spectrum antimicrobial properties .

- Clinical Studies : Research has demonstrated its efficacy in treating infections caused by resistant bacteria. For instance, studies have shown that triclobisonium chloride can be effective against strains that are resistant to conventional antibiotics .

Applications in Anesthesia

Triclobisonium chloride is also utilized in the field of anesthesia as a neuromuscular blocking agent.

- Usage : It is employed to induce muscle relaxation during surgical procedures. The compound facilitates intubation and provides optimal conditions for surgery by preventing involuntary muscle contractions .

- Clinical Efficacy : In clinical trials, triclobisonium chloride has been noted for its rapid onset and relatively short duration of action compared to other neuromuscular blockers. This property is beneficial in surgeries requiring quick recovery from anesthesia .

Electroconvulsive Therapy (ECT)

In the context of psychiatric treatment, triclobisonium chloride has been used as part of the protocol for electroconvulsive therapy.

- Role in ECT : It is administered to induce muscle paralysis during ECT, minimizing the physical convulsions associated with the treatment. This application enhances patient safety and comfort during the procedure .

- Safety Profile : Clinical reports indicate that when used appropriately, triclobisonium chloride contributes to a lower incidence of complications during ECT compared to older methods that did not include muscle relaxants .

Research Findings and Case Studies

Several studies have documented the effectiveness and safety of triclobisonium chloride across various applications:

Wirkmechanismus

The antibacterial action of triclobisonium chloride is primarily due to its ability to disrupt cell membranes. The compound interacts with the lipid bilayer of bacterial cells, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the positively charged quaternary ammonium group, which interacts with the negatively charged components of the bacterial cell membrane .

Vergleich Mit ähnlichen Verbindungen

Triclobisoniumchlorid ist anderen quaternären Ammoniumverbindungen ähnlich, wie z. B.:

- Cetylpyridiniumchlorid

- Laurylpyridiniumchlorid

- Benzethoniumchlorid

- Benzalkoniumchlorid

Diese Verbindungen teilen ähnliche antimikrobielle Eigenschaften, unterscheiden sich aber in ihren spezifischen chemischen Strukturen und Anwendungen. Triclobisoniumchlorid ist aufgrund seiner spezifischen molekularen Konfiguration einzigartig, die in bestimmten Anwendungen, wie z. B. erhöhter Stabilität und Wirksamkeit in bestimmten Formulierungen, eindeutige Vorteile bietet .

Biologische Aktivität

Triclobisonium chloride, also known as Triburon, is a quaternary ammonium compound with significant biological activity, particularly in antimicrobial applications. Its unique structure and properties enable it to interact effectively with various biological systems, making it a valuable agent in both pharmaceutical and cosmetic industries.

Chemical Structure and Properties

Triclobisonium chloride has the molecular formula C₁₈H₃₄Cl₂N and a CAS number of 79-90-3. It features two chlorine atoms and a complex hydrocarbon chain, which contribute to its antimicrobial properties. The compound's structure allows it to disrupt microbial cell membranes, leading to cell lysis and subsequent antimicrobial effects .

Antimicrobial Activity

Gram-Positive Bacteria : Triclobisonium chloride exhibits notable activity against Gram-positive bacteria, making it particularly effective for treating skin infections such as acne vulgaris. Studies indicate that it can significantly reduce bacterial load on skin surfaces .

Mechanism of Action : The mechanism by which triclobisonium chloride exerts its antimicrobial effects involves the disruption of microbial cell membranes. This disruption leads to cell lysis and death, which is crucial for its application in topical antiseptics and disinfectants .

Comparative Analysis with Other Compounds

Triclobisonium chloride shares similarities with other quaternary ammonium compounds but possesses unique characteristics that enhance its efficacy. Below is a comparison table illustrating its features against other common antimicrobial agents:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Triclobisonium Chloride (Triburon) | Two chlorine atoms, complex hydrocarbon chain | Strong antimicrobial potency against Gram-positive bacteria |

| Benzalkonium Chloride | Long alkyl chains with aromatic groups | Broad-spectrum antimicrobial activity |

| Cetyltrimethylammonium Chloride | Long-chain fatty amine derivative | Strong surfactant properties |

| Dequalinium Chloride | Two long alkyl chains and two amines | Effective against fungal infections |

Case Studies and Research Findings

- Clinical Efficacy in Skin Infections : A study demonstrated that triclobisonium chloride effectively reduced the incidence of bacterial infections in patients with acne vulgaris. The treatment led to a significant decrease in Staphylococcus aureus counts on the skin .

- Safety Profile : Clinical evaluations have shown that triclobisonium chloride does not induce significant sensitivity reactions when applied topically, making it suitable for sensitive skin applications .

- Animal Models : Research utilizing mouse models indicated that triclobisonium chloride could effectively treat induced skin infections without adverse effects on the surrounding healthy tissue. This supports its use as a topical antimicrobial agent .

Applications

Triclobisonium chloride is utilized across various fields due to its versatile properties:

- Pharmaceuticals : Used as an active ingredient in topical antiseptics.

- Cosmetics : Incorporated into formulations aimed at reducing microbial load on the skin.

- Industrial Disinfectants : Employed in cleaning products for its effective antimicrobial action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.